molecular formula C25H18N2O B8498585 6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-

6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-

Cat. No. B8498585
M. Wt: 362.4 g/mol
InChI Key: GVAVYKHVLUUVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

N,N-diisopropylethylamine (0.31 mL, 1.8 mmol) was added to a mixture of the resulting quinoline-6-carboxylic acid 4-bromobenzylamide (200 mg, 0.59 mmol) ethynylbenzene(0.077 mL, 0.70 mmol), copper(I)iodide (catalytic amount), tetrakis(triphenylphosphine)palladium(0) (68 mg, 0.059 mmol) and N-methylpyrrolidinone (4 mL), and the solution was stirred at 100° C. for 30 minutes, and at 120° C. for 50 minutes. After cooling, water, ethyl acetate, tetrahydrofuran and 29% aqueous ammonia solution were added to the reaction mixture for extraction, the organic layer was washed with brine, then, the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:4), then, the resulting crudely purified product was washed with diethyl ether to obtain the title compound (50 mg, 0.14 mmol, 24%) as a white solid.
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
copper(I)iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
C(N(CC)[CH:5]([CH3:7])[CH3:6])(C)C.Br[C:11]1[CH:30]=[CH:29][C:14]([CH2:15][NH:16][C:17]([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[N:25]=[CH:24][CH:23]=[CH:22]3)=[O:18])=[CH:13][CH:12]=1.CN1[CH2:36][CH2:35][CH2:34][C:33]1=O.N.O1CCC[CH2:40]1>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)(=O)C.O>[C:7]1([C:5]#[C:6][C:11]2[CH:30]=[CH:29][C:14]([CH2:15][NH:16][C:17]([C:19]3[CH:20]=[C:21]4[C:26](=[CH:27][CH:28]=3)[N:25]=[CH:24][CH:23]=[CH:22]4)=[O:18])=[CH:13][CH:12]=2)[CH:40]=[CH:36][CH:35]=[CH:34][CH:33]=1 |^1:49,51,70,89|

Inputs

Step One
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.077 mL
Type
reactant
Smiles
BrC1=CC=C(CNC(=O)C=2C=C3C=CC=NC3=CC2)C=C1
Name
Quantity
4 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
copper(I)iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
68 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 100° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 120° C. for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:4)
WASH
Type
WASH
Details
the resulting crudely purified product was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C#CC1=CC=C(CNC(=O)C=2C=C3C=CC=NC3=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mmol
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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